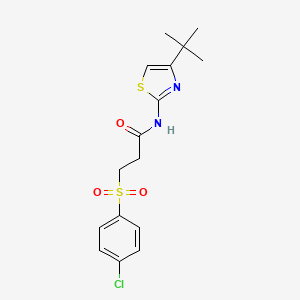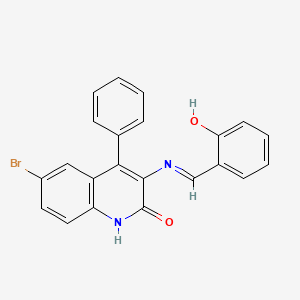
(E)-6-bromo-3-((2-hydroxybenzylidene)amino)-4-phenylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a Schiff base, which is a class of compounds that feature a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group - but not hydrogen. Schiff bases are often used in organic synthesis and coordination chemistry .
Synthesis Analysis
Schiff bases are typically synthesized through a process called condensation, where an amine reacts with a carbonyl compound (like an aldehyde or ketone) to remove water and form the C=N bond .Molecular Structure Analysis
The molecular structure of a Schiff base generally consists of a planar arrangement around the C=N bond, which allows for conjugation with adjacent groups. This can lead to interesting photophysical properties .Chemical Reactions Analysis
Schiff bases can participate in a variety of chemical reactions. They can act as ligands to form coordination compounds with metals. They can also undergo reduction to form secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a Schiff base can vary widely depending on its structure. Some general properties include good thermal stability and variable solubility in water and organic solvents .Wissenschaftliche Forschungsanwendungen
Pharmaceuticals
This compound may serve as a precursor or an intermediate in the synthesis of various pharmaceuticals. Its structural features, such as the bromo and phenyl groups, are often found in molecules with biological activity. For instance, similar compounds have been used in the development of SGLT2 inhibitors for diabetes therapy .
Material Science
In material science, the compound’s potential for creating novel materials is significant. Its aromatic structure could be useful in the development of organic semiconductors or as a building block for advanced polymers .
Chemical Synthesis
The compound could be employed in chemical synthesis as a reagent or catalyst. Its bromine atom makes it a good candidate for bromination reactions, which are crucial in the synthesis of many organic compounds .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as fluorescent or chromogenic agents due to the presence of the quinolinone moiety, which is known for its luminescent properties .
Biochemistry
The compound might interact with biological macromolecules, influencing biochemical pathways or serving as a model compound for studying enzyme-substrate interactions. Its potential to form stable complexes with metals could be explored in the context of metalloproteins .
Immunodiagnostics
Derivatives of this compound could find applications in immunodiagnostics. The structural complexity and potential for modification make it a suitable candidate for designing novel antigens or haptens for antibody production .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-3-[(2-hydroxyphenyl)methylideneamino]-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O2/c23-16-10-11-18-17(12-16)20(14-6-2-1-3-7-14)21(22(27)25-18)24-13-15-8-4-5-9-19(15)26/h1-13,26H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSLLCZUUWFWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)N=CC4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-bromo-3-((2-hydroxybenzylidene)amino)-4-phenylquinolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

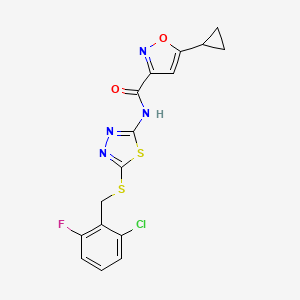
![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxane]-4'-amine;dihydrochloride](/img/structure/B3016368.png)
![5-Oxooctahydro-5H-thiazolo[2,3-i]indole-3-carboxylic acid](/img/structure/B3016369.png)
![5-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)nicotinamide](/img/structure/B3016370.png)
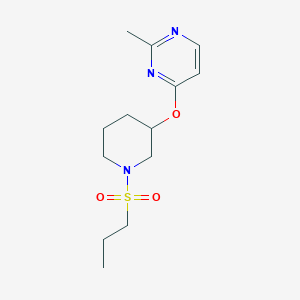
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B3016374.png)
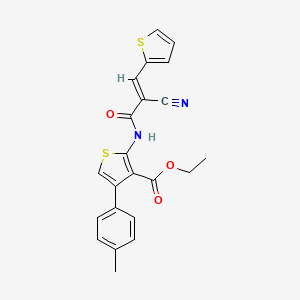
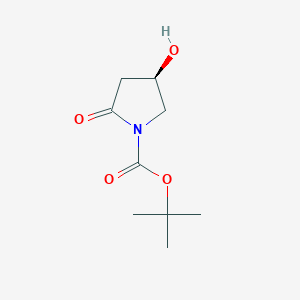
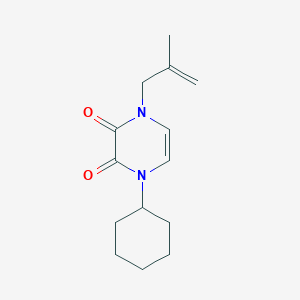
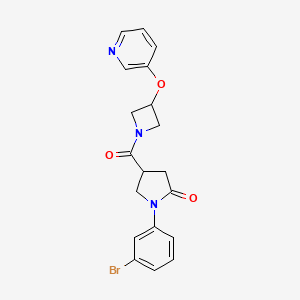
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B3016380.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3016382.png)

